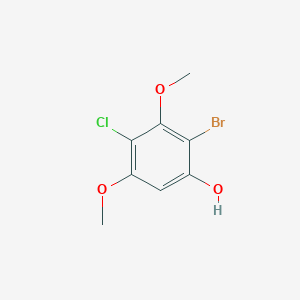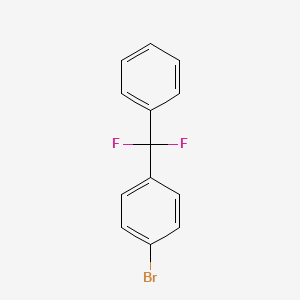![molecular formula C11H11NO4 B13897260 N-[3-(4-Hydroxyphenyl)acryloyl]glycine CAS No. 10003-42-6](/img/structure/B13897260.png)
N-[3-(4-Hydroxyphenyl)acryloyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications. This compound is a derivative of glycine, an amino acid, and features a hydroxyphenyl group, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- typically involves the reaction of p-aminophenol with chloracetic acid in a suitable solvent . This reaction forms the glycine derivative through a substitution mechanism, where the amino group of p-aminophenol reacts with the chlorinated acetic acid.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pH conditions to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylglycine: Similar in structure but lacks the propenyl group.
N-(4-Hydroxyphenyl)glycine: Similar but with different substituents on the glycine moiety
Uniqueness
Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
10003-42-6 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-[3-(4-hydroxyphenyl)prop-2-enoylamino]acetic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16) |
Clave InChI |
NZSACLXQEHBCNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)

![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)
![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
![3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)


